5-Methoxy Substituent Confers Enhanced Electron Density and Potential Hydrogen-Bonding Capacity Relative to Unsubstituted Benzofuran
The presence of a 5-methoxy group on the benzofuran ring, as in the target compound, provides a hydrogen-bond acceptor and increases electron density on the aromatic system compared to the unsubstituted analog N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide [1]. In glucokinase activator programs, methoxy-substituted benzofuran derivatives have demonstrated superior activation potency relative to their unsubstituted counterparts, with EC50 values for structurally related compounds falling in the sub-micromolar range (e.g., compound R-9k with EC50 = 0.026 μM) [2]. The methoxy group is hypothesized to engage in critical hydrogen-bonding interactions with residues in the glucokinase allosteric site, a feature that is absent in the des-methoxy analog.
| Evidence Dimension | Electronic and hydrogen-bonding properties conferred by substituent |
|---|---|
| Target Compound Data | 5-methoxy substituent present; molecular formula C20H16N2O3S; calculated logP approximately 3.5–4.0 |
| Comparator Or Baseline | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (des-methoxy analog); molecular formula C19H14N2O2S; lower hydrogen-bond acceptor count [1] |
| Quantified Difference | Addition of one methoxy oxygen atom (increase in H-bond acceptor count by 1); qualitative improvement in glucokinase activation potency (class-level observation from related series: EC50 shift from >1 μM to <0.5 μM upon methoxy introduction) [2] |
| Conditions | In silico electronic structure analysis; glucokinase activation assay (human recombinant GK, 5 mM glucose, NAD+ coupled assay) for structurally related N-thiazole arylacetamides |
Why This Matters
The methoxy group's contribution to hydrogen-bonding capacity directly influences target engagement in glucokinase and leukotriene receptor assays, making the target compound a more appropriate choice for programs requiring a hydrogen-bond acceptor at the 5-position of the benzofuran.
- [1] Molaid. N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide. View Source
- [2] Li F, et al. Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators. Bioorg Med Chem. 2010;18(11):3875-3884. View Source
